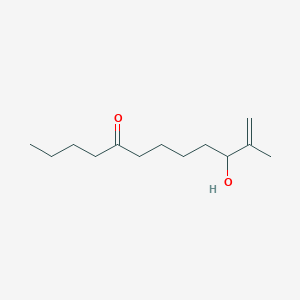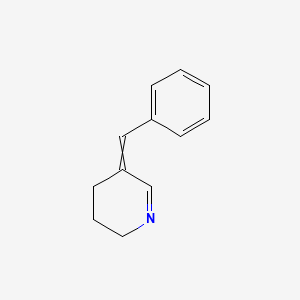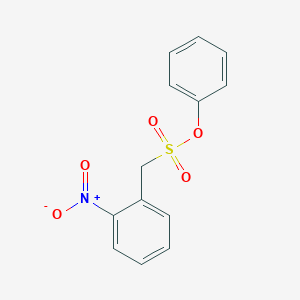
10-Hydroxy-11-methyldodec-11-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-11-methyldodec-11-EN-5-one is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of a hydroxyl group, a methyl group, and a double bond within its dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-11-methyldodec-11-EN-5-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-11-methyldodec-11-EN-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
10-Hydroxy-11-methyldodec-11-EN-5-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 10-Hydroxy-11-methyldodec-11-EN-5-one involves its interaction with specific molecular targets. The hydroxyl group and double bond play crucial roles in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
10-Hydroxy-11-methyldodec-11-EN-5-one: Unique due to its specific structural features.
10-Hydroxy-11-methyldodec-11-EN-4-one: Similar structure but with a different position of the double bond.
10-Hydroxy-11-methyldodec-10-EN-5-one: Similar structure but with a different position of the double bond.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
CAS No. |
89523-73-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
10-hydroxy-11-methyldodec-11-en-5-one |
InChI |
InChI=1S/C13H24O2/c1-4-5-8-12(14)9-6-7-10-13(15)11(2)3/h13,15H,2,4-10H2,1,3H3 |
InChI Key |
NFWKVXQAPJVYFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCC(C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)




![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)

